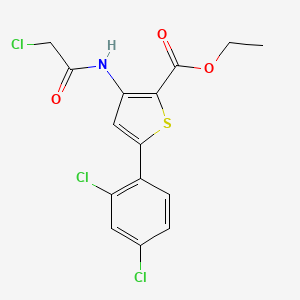Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
CAS No.: 731012-09-2
Cat. No.: VC8419288
Molecular Formula: C15H12Cl3NO3S
Molecular Weight: 392.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 731012-09-2 |
|---|---|
| Molecular Formula | C15H12Cl3NO3S |
| Molecular Weight | 392.7 g/mol |
| IUPAC Name | ethyl 3-[(2-chloroacetyl)amino]-5-(2,4-dichlorophenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C15H12Cl3NO3S/c1-2-22-15(21)14-11(19-13(20)7-16)6-12(23-14)9-4-3-8(17)5-10(9)18/h3-6H,2,7H2,1H3,(H,19,20) |
| Standard InChI Key | GWJHLCSQTMNEJJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCl |
| Canonical SMILES | CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with an ethyl carboxylate group, at the 3-position with a 2-chloroacetamido moiety, and at the 5-position with a 2,4-dichlorophenyl group. This arrangement confers significant steric and electronic complexity, influencing its reactivity and interaction with biological targets .
Structural Highlights:
-
Thiophene Core: A five-membered aromatic ring containing sulfur, known for enhancing metabolic stability in pharmaceuticals.
-
2-Chloroacetamido Group: Introduces electrophilic character, facilitating nucleophilic substitution reactions.
-
2,4-Dichlorophenyl Substituent: Enhances lipophilicity, impacting solubility and membrane permeability.
Physicochemical Data
Key properties derived from experimental and computational studies include:
The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for both organic synthesis and biological screening . Its high TPSA indicates potential hydrogen-bonding capacity, which may influence crystallization behavior .
Synthesis and Industrial Production
Industrial Scalability
Production challenges include controlling regioselectivity during substitutions and minimizing byproducts from halogenated intermediates. Industrial batches reported by Parchem (CAS 731012-09-2) achieve 95% purity, with yields optimized through palladium-catalyzed cross-coupling techniques .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structural motifs align with motifs found in kinase inhibitors and antimicrobial agents. For example:
-
Anticancer Agents: Thiophene derivatives are explored for tyrosine kinase inhibition, with chloroacetamido groups enhancing target binding .
-
Antibacterial Development: Dichlorophenyl groups are associated with disruption of bacterial cell membranes .
Material Science
In specialty polymers, the compound’s aromaticity and halogen content contribute to flame retardancy and thermal stability. Pilot studies suggest utility in photovoltaic materials, though data remain preliminary .
Recent Research and Future Directions
2023–2025 Developments
Recent patents highlight its use in covalent inhibitor design, leveraging the chloroacetamido group for irreversible target engagement. A 2024 study (PubChem update: 2025-04-05) explored its efficacy in hybrid nanomaterials, though peer-reviewed validation is pending .
Knowledge Gaps
-
Metabolic Fate: No in vivo pharmacokinetic data are available.
-
Ecotoxicology: Impact on aquatic systems remains unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume